2-Methyl-4-phenoxybenzoic acid chemical properties and structure
2-Methyl-4-phenoxybenzoic acid chemical properties and structure
An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and Synthetic Utility
Introduction
2-Methyl-4-phenoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively documented as some common reagents, its scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structural features, plausible synthetic routes, and its potential applications as a building block in drug discovery, particularly in the development of novel antimicrobial agents.
Chemical Properties and Structure
2-Methyl-4-phenoxybenzoic acid possesses a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether, and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 57830-13-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | 2-Methyl-4-phenoxybenzoic acid | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | [1] |
| InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N | [1] |
| Predicted pKa | 4.06 ± 0.25 | [1] |
| Predicted XLogP3-AA | 3.3 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Structural Elucidation
The structure of 2-Methyl-4-phenoxybenzoic acid is defined by a benzoic acid molecule substituted at position 2 with a methyl group and at position 4 with a phenoxy group.
Caption: 2D structure of 2-Methyl-4-phenoxybenzoic acid.
Synthesis of 2-Methyl-4-phenoxybenzoic Acid
Proposed Synthetic Routes
Caption: Plausible synthetic routes to 2-Methyl-4-phenoxybenzoic acid.
1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve 4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial availability of these starting materials. The reaction typically requires high temperatures and a strong base.[1][6]
2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate with bromobenzene in the presence of a base like potassium carbonate. The resulting ester would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it often proceeds under milder conditions than the traditional Ullmann condensation.[7]
Exemplary Protocol (Ullmann Condensation)
This protocol is a generalized procedure based on known Ullmann condensations and should be optimized for this specific substrate.
-
Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify with aqueous HCl to a pH of ~2.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectral Characterization (Predicted)
Due to the absence of published experimental spectra for 2-Methyl-4-phenoxybenzoic acid, the following characteristics are predicted based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]
¹H and ¹³C NMR Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | 12.0 - 13.0 | br s | 1H | -COOH |
| Aromatic | 7.8 - 8.0 | d | 1H | H ortho to -COOH |
| Aromatic | 7.3 - 7.5 | m | 2H | H meta to -OPh |
| Aromatic | 7.1 - 7.3 | t | 1H | H para to -OPh |
| Aromatic | 6.8 - 7.0 | m | 3H | H ortho to -OPh and H on phenoxy ring |
| Methyl | 2.4 - 2.6 | s | 3H | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | 168 - 172 | -COOH |
| Aromatic | 158 - 162 | C-O (ether linkage on benzoic ring) |
| Aromatic | 155 - 158 | C-O (ether linkage on phenoxy ring) |
| Aromatic | 138 - 142 | C-CH₃ |
| Aromatic | 130 - 134 | CH ortho to -COOH |
| Aromatic | 128 - 130 | CH of phenoxy ring |
| Aromatic | 123 - 126 | CH of phenoxy ring |
| Aromatic | 120 - 123 | C-COOH |
| Aromatic | 118 - 121 | CH of phenoxy ring |
| Aromatic | 115 - 118 | CH ortho to -OPh |
| Methyl | 20 - 23 | -CH₃ |
Infrared (IR) Spectroscopy
-
O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 228.
-
Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the ether bond.
Applications in Drug Development
The primary utility of 2-Methyl-4-phenoxybenzoic acid in a research and development context is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of derivatives with potential biological activity. A notable application for similar phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have demonstrated significant antimicrobial properties.[12][13][14]
Workflow: Synthesis of Antimicrobial Thioureides
Caption: Synthetic pathway to antimicrobial thioureide derivatives.
This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate. This intermediate readily reacts with various primary aromatic amines to generate a library of thioureide compounds for antimicrobial screening.[13][15]
Exemplary Protocol for Thioureide Synthesis
This protocol is adapted from the synthesis of related thioureide compounds.[12][13]
-
Acid Chloride Synthesis: Reflux 2-Methyl-4-phenoxybenzoic acid with an excess of thionyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-phenoxybenzoyl chloride.
-
Isothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in situ.
-
Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent) and continue to reflux for an additional hour.
-
Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure thioureide derivative.
The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary aromatic amine in the final step, a diverse range of compounds can be synthesized and tested, allowing for the exploration of structure-activity relationships (SAR) to identify potent antimicrobial agents.[14][15]
Conclusion
2-Methyl-4-phenoxybenzoic acid is a valuable, though under-documented, chemical entity. Its core structure is accessible through established synthetic methodologies like the Ullmann condensation and Williamson ether synthesis. While experimental data is sparse, its chemical properties and spectral characteristics can be reliably predicted. The most compelling application for this compound lies in its use as a scaffold for generating libraries of thioureide derivatives, which have shown promise as a class of antimicrobial agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the synthetic potential of 2-Methyl-4-phenoxybenzoic acid.
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